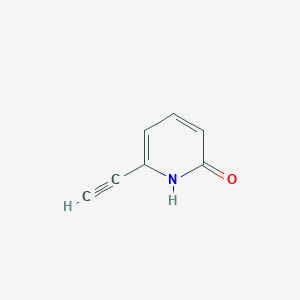

6-乙炔基吡啶-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Superperiodic Assembly Analysis

The study of 2,6-diethynylpyridine at the interface between 1-phenyloctane and highly oriented pyrolytic graphite (HOPG) reveals that despite lacking conventional hydrogen bonding sites and alkyl chains, the compound forms an ordered array. This arrangement is attributed to weak C-H...N and C-H...π hydrogen bonds, as well as the influence of the graphite's periodic potential. This finding is significant as it suggests that even small molecules without typical bonding sites can achieve superperiodic molecular arrangements under certain conditions .

Synthesis of 6-Substituted 2-Phenacylpyridines

The oxidation of 2-(phenylethynyl)pyridine leads to the formation of isoxazolo[2,3-a]pyridinium salt, which then undergoes Reissert-Henze-type reactions to produce 6-substituted 2-phenacylpyridines. This method introduces functional groups such as amides when acetonitrile is used as a solvent. Additionally, the presence of a hetero-atom at the 6-position can oxidize the phenacyl group to α-diketones upon exposure to air. This synthesis route offers an alternative to more challenging conventional methods for producing these compounds .

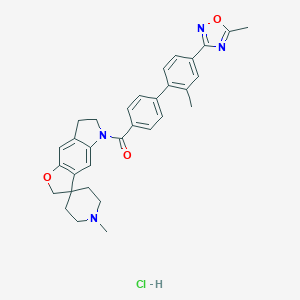

Divergent Synthesis of Diarylated Pyridin-2(1H)-ones

A novel one-pot synthesis of 4,6-diarylated/heterylated pyridin-2(1H)-one derivatives from chalcones has been developed. This process involves a domino reaction that includes Michael addition, amination, intramolecular amidation, and dehydronitrosation, all occurring without the need for metals or bases. The synthesized derivatives have been further utilized to create medicinally relevant 2,4,6-triaryl/heteryl pyridines through Pd-catalyzed cross-coupling reactions. This method provides a new pathway for the synthesis of complex pyridine derivatives .

Crystal Structure of Tetrahydropyridine Derivative

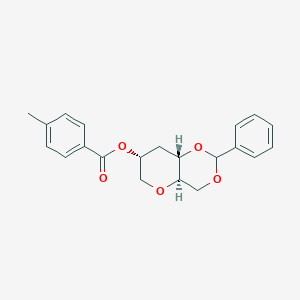

The synthesis of (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate has been achieved through the reaction of benzaldehyde, aniline, and ethylacetoacetate, catalyzed by an in situ formed l (−) proline–Fe(III) complex. The compound's crystal structure was determined using X-ray diffraction, revealing a triclinic space group and a flat boat conformation for the tetrahydropyridine ring. The structure is stabilized by intra- and intermolecular hydrogen bonds, which include N–H...O, C–H...O, and C–H...π interactions .

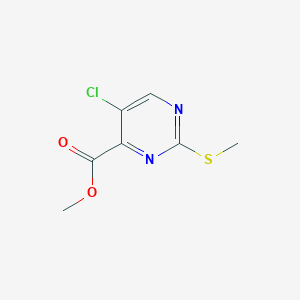

Synthesis and Characterization of Thieno[2,3-c]pyridine Derivatives

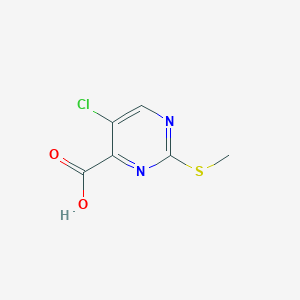

The synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its Schiff base derivatives has been described. These compounds were characterized using FTIR, 1H, and 13C NMR spectroscopy. The crystal structure of one derivative was determined, showing a monoclinic space group and stabilization by intramolecular hydrogen bonds. DFT analyses confirmed the presence of intramolecular hydrogen bonding in some derivatives, highlighting the importance of these interactions in stabilizing the molecular structure .

科学研究应用

糖缀合的乙炔基吡啶低聚物

研究表明,糖缀合的乙炔基吡啶低聚物可以在其结构中编码手性螺旋。这些螺旋的形成是由糖苷和乙炔基吡啶部分之间的分子内氢键诱导的。此类结构在分子识别系统和手性材料的开发中具有潜在应用,展示了这些低聚物的一级结构如何影响其高阶结构 (Abe、Murayama、Kayamori 和 Inouye,2008 年)。

会聚合成方法的开发

另一项研究重点是使用“点击化学”开发糖缀合乙炔基吡啶折叠体的新的会聚合成方法。这种合成展示了乙炔基吡啶化合物在构建复杂分子结构中的多功能性,这在纳米技术和材料科学中可能很有用 (Abe、Makida 和 Inouye,2012 年)。

铂(II)螯合配合物

乙炔基吡啶衍生物已用于合成单核和三核三足铂(II)螯合配合物。这些配合物既含有亚砜部分又含有吡啶部分,因其在催化和作为具有特殊电子性质的材料中的潜在应用而受到关注 (Barattucci 等人,2013 年)。

有机金属网络

已经探索了乙炔基吡啶衍生物在有机金属网络创建中的应用。具体而言,已经合成了新型银-乙炔配合物,证明了有机配体对二维和三维有机金属网络形成的影响。这些发现可能有助于开发用于电子和光子应用的新材料 (Zhang 等人,2010 年)。

氢卤化和光环加成

对不含特殊试剂的乙炔基吡啶氢卤化的研究显示了形成吡啶鎓盐的有效方法,这在合成化学中可能很有用,可以创造各种化学产品 (Muragishi、Asahara 和 Nishiwaki,2017 年)。此外,对二氢吡啶酮和吡啶酮的 [2+2]-光环加成研究提供了对光化学合成技术的研究 (Albrecht、Basler 和 Bach,2008 年)。

属性

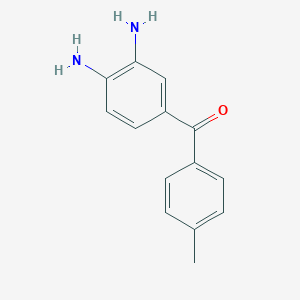

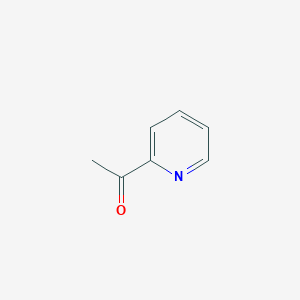

IUPAC Name |

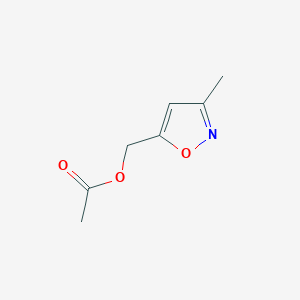

6-ethynyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c1-2-6-4-3-5-7(9)8-6/h1,3-5H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTTUTADMWTFAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethynylpyridin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)